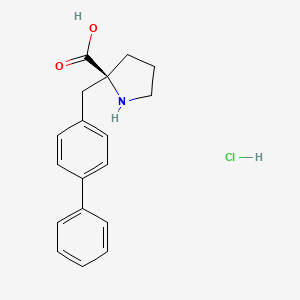

(S)-alpha-(4-biphenylmethyl)-proline-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound with the CAS Number: 1217722-65-0 . Its IUPAC name is (2S)-2-([1,1’-biphenyl]-4-ylmethyl)-2-pyrrolidinecarboxylic acid hydrochloride . The molecular weight of this compound is 317.82 .

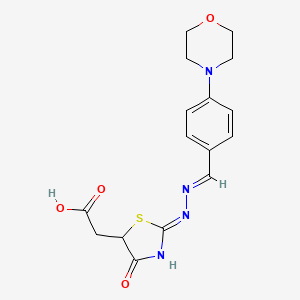

Molecular Structure Analysis

The InChI code for “(S)-alpha-(4-biphenylmethyl)-proline-HCl” is 1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-alpha-(4-biphenylmethyl)-proline-HCl” include a molecular weight of 317.82 . It should be stored at 0-8C . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.科学的研究の応用

Synthesis and Conformational Analysis

(S)-alpha-(4-biphenylmethyl)-proline-HCl plays a role in the synthesis of complex molecules. A study by Testa et al. (2018) focused on the synthesis of 3-fluoro-4-hydroxyprolines (F-Hyps), derived from proline derivatives. These compounds demonstrated binding to the von Hippel–Lindau (VHL) E3 ligase, which is involved in targeted protein degradation, indicating the potential of proline derivatives in medicinal and biological chemistry (Testa et al., 2018).

Enzyme Inhibition Studies

Proline derivatives, including (S)-alpha-(4-biphenylmethyl)-proline-HCl, are researched for their potential as enzyme inhibitors. Bull et al. (1985) examined peptide analogs of proline as competitive inhibitors of the angiotensin-converting enzyme, demonstrating the importance of proline derivatives in pharmaceutical research (Bull et al., 1985).

Role in Protein Folding and Structure

The structural role of proline in proteins, including its derivatives, is a key area of research. Li et al. (1996) explored how proline influences the structure of transmembrane helices in integral membrane proteins, highlighting the structural significance of proline and its derivatives in protein science (Li et al., 1996).

Prolyl 4-Hydroxylase Studies

Research on the prolyl 4-hydroxylase enzyme, which involves proline derivatives, is significant for understanding collagen synthesis. Pihlajaniemi et al. (1987) reported the molecular cloning of the beta‐subunit of human prolyl 4‐hydroxylase, an enzyme integral to the hydroxylation of proline residues in collagens (Pihlajaniemi et al., 1987).

Metabolism and Industrial Applications

The metabolism and industrial applications of proline analogues, including (S)-alpha-(4-biphenylmethyl)-proline-HCl, are studied for their potential in various fields. Bach and Takagi (2013) discussed the properties, metabolisms, and applications of l-proline analogues in cellular metabolism and macromolecule synthesis (Bach & Takagi, 2013).

作用機序

Target of Action

The primary target of (S)-alpha-(4-biphenylmethyl)-proline-HCl is the angiotensin II AT1 receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance, making it a significant target in the treatment of hypertension .

Mode of Action

(S)-alpha-(4-biphenylmethyl)-proline-HCl interacts with the angiotensin II AT1 receptor, acting as an antagonist . By binding to this receptor, it prevents the action of angiotensin II, a potent vasoconstrictor. This results in vasodilation and a reduction in blood pressure .

Biochemical Pathways

The action of (S)-alpha-(4-biphenylmethyl)-proline-HCl on the angiotensin II AT1 receptor affects the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the action of angiotensin II, it disrupts the vasoconstrictive effects of this hormone, leading to a decrease in blood pressure .

Result of Action

The molecular and cellular effects of (S)-alpha-(4-biphenylmethyl)-proline-HCl’s action primarily involve the relaxation of blood vessels and a reduction in blood pressure. By blocking the angiotensin II AT1 receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation .

特性

IUPAC Name |

(2S)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODCDGGNLJQZLT-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)

![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)

![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)